2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound featuring a triazole ring, a sulfanyl group, and a difluorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of the Difluorophenyl Acetamide Moiety: This step involves the acylation of the triazole derivative with 2,4-difluorophenyl acetic acid or its derivatives, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl acetamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring and difluorophenyl acetamide moiety make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor ligand. The presence of the triazole ring, known for its bioactivity, suggests possible applications in drug design and development.
Medicine
In medicine, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for agrochemicals. Its structural features allow for modifications that can lead to products with desirable properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The difluorophenyl acetamide moiety may enhance binding affinity and selectivity, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- N-(2,4-difluorophenyl)acetamide
- 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide stands out due to the presence of both the triazole ring and the difluorophenyl acetamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15F2N5OS |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-14-6-5-12(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
SPFQBIRNJAKMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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